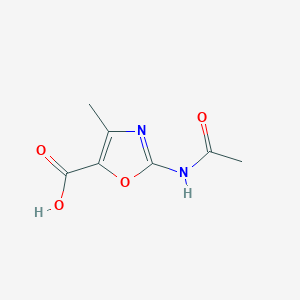
2-(Acetylamino)-4-methyl-5-oxazolecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazoles.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes to produce oxazoles.
Van Leusen Reaction: This one-pot synthesis involves tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids to prepare 4,5-disubstituted oxazoles.
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of metal catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions . These methods are designed to be efficient and scalable, allowing for the large-scale production of oxazole compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxazoles can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert oxazoles into their corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require electron-donating groups to facilitate the reaction.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Acetamido-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-acetamido-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit certain enzymes and receptors, leading to various biological effects. For example, it can act as an antibacterial agent by targeting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Oxazolidine: A reduced form of oxazole with both double bonds reduced.
Oxazolone: An analog with a carbonyl group.
Isoxazole: A similar compound with a different arrangement of atoms in the ring.
Uniqueness
2-Acetamido-4-methyl-1,3-oxazole-5-carboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O4 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-acetamido-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c1-3-5(6(11)12)13-7(8-3)9-4(2)10/h1-2H3,(H,11,12)(H,8,9,10) |
InChI Key |
SVPHBGMNVHKGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















